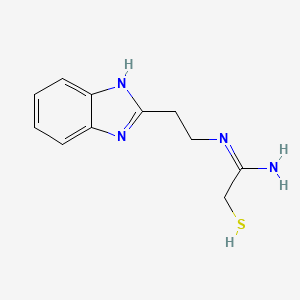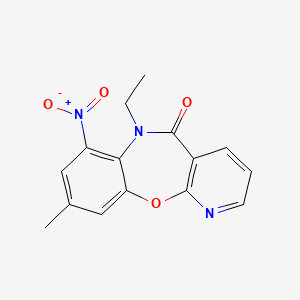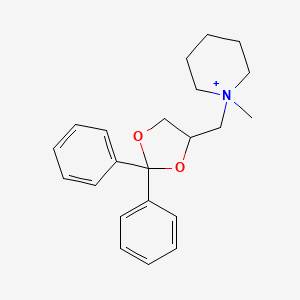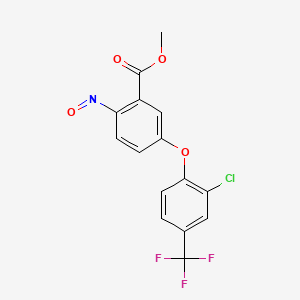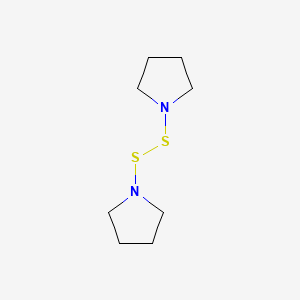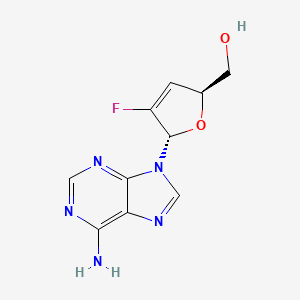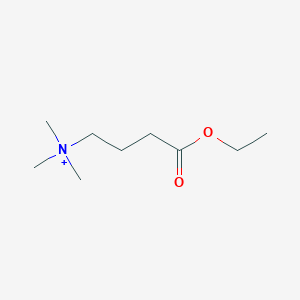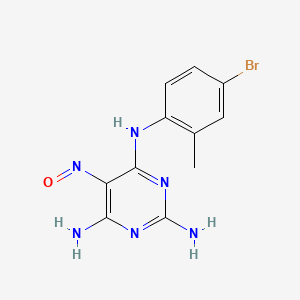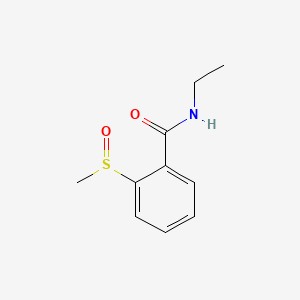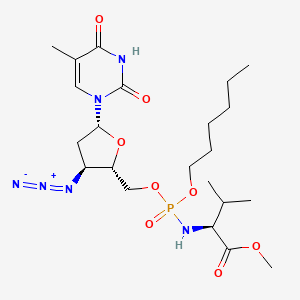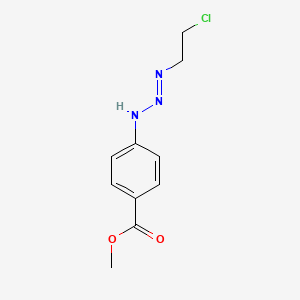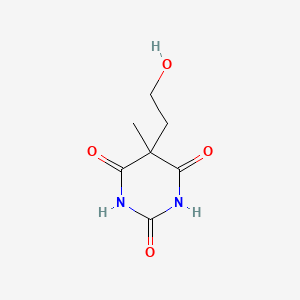
5-(2-Hydroxyethyl)-5-methylpyrimidine-2,4,6(1h,3h,5h)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 85052 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is part of the National Cancer Institute’s Developmental Therapeutics Program, which aims to discover and develop new cancer treatments. NSC 85052 has been studied for its potential therapeutic effects and its role in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NSC 85052 involves multiple steps, each requiring specific reaction conditions. The process typically starts with the selection of appropriate starting materials, which undergo a series of chemical reactions such as condensation, cyclization, and functional group modifications. These reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of NSC 85052 is scaled up using large reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography. Quality control measures are implemented at each stage to ensure the consistency and safety of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
NSC 85052 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, hydrogen peroxide, and chromium trioxide. These reactions are typically carried out in acidic or basic conditions, depending on the desired outcome.
Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. These reactions are usually performed under inert atmospheres to prevent unwanted side reactions.
Substitution: Common reagents include halogens (chlorine, bromine), nucleophiles (amines, alcohols), and bases (sodium hydroxide, potassium carbonate). These reactions often require specific solvents and temperatures to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds, ethers, and esters.
Wissenschaftliche Forschungsanwendungen
NSC 85052 has a wide range of scientific research applications, including:
Biology: NSC 85052 is studied for its potential effects on biological systems, including its ability to interact with enzymes and other proteins.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of cancer. It is part of the National Cancer Institute’s Developmental Therapeutics Program, which aims to discover new cancer treatments.
Industry: NSC 85052 is used in the development of new materials and chemicals, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of NSC 85052 involves its interaction with specific molecular targets within cells. This compound is known to bind to certain proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied. For example, in cancer research, NSC 85052 may inhibit the activity of enzymes involved in cell division, leading to the suppression of tumor growth.
Vergleich Mit ähnlichen Verbindungen
NSC 85052 can be compared with other similar compounds to highlight its unique properties. Some similar compounds include:
NSC 125973: This compound has a similar structure and is also studied for its potential therapeutic effects in cancer treatment.
NSC 181339-01: Another compound with comparable properties, used in various research applications.
NSC 125973: Known for its role in cancer research, similar to NSC 85052.
The uniqueness of NSC 85052 lies in its specific chemical structure and the particular biological pathways it affects. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
68160-47-4 |
|---|---|
Molekularformel |
C7H10N2O4 |
Molekulargewicht |
186.17 g/mol |
IUPAC-Name |
5-(2-hydroxyethyl)-5-methyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C7H10N2O4/c1-7(2-3-10)4(11)8-6(13)9-5(7)12/h10H,2-3H2,1H3,(H2,8,9,11,12,13) |
InChI-Schlüssel |
BROMZOCIFONCMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)NC(=O)NC1=O)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


